molecular formula C38H28N2O12S B600270 Coptisine CAS No. 1198398-71-8

Coptisine

货号: B600270
CAS 编号: 1198398-71-8
分子量: 736.70
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

生化分析

Biochemical Properties

Coptisine interacts with various enzymes, proteins, and other biomolecules. It has been found to regulate signaling pathways such as NF-κB, MAPK, PI3K/Akt, NLRP3 inflammasome, RANKL/RANK, and Beclin 1/Sirt1 . The nature of these interactions involves the modulation of these pathways, contributing to its diverse beneficial properties .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. It can inhibit the growth of gastric cancer cell lines ACC-201 and NCI-N87 in a dose-dependent manner . This compound also reduces inflammatory responses and improves glucose tolerance . It has been found to affect cell wall permeability and destroy cell structure .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It has been found to interact with calf thymus DNA (ctDNA) through intercalation . It also has a neuroprotective effect on central nervous system diseases, particularly ischemic stroke . Furthermore, it has been shown to block the respiratory system by affecting the levels of critical enzymes of the tricarboxylic acid cycle and glycolysis .

Temporal Effects in Laboratory Settings

Over time, this compound has been observed to reduce cerebral infarct size and ameliorate neurological function score in cerebral ischemia-reperfusion (IR) rats . It also decreases inflammatory mediators such as prostaglandin D2 (PGD2) and tumor necrosis factor-α (TNF-α) after treatment .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, it has been observed that the plasma concentration of this compound demonstrates an obvious non-linear relationship with dosage . Even the highest dosage used in animal studies cannot reach the minimum concentration level used in cell experiments due to the poor absorption and low availability of this compound .

Metabolic Pathways

This compound is involved in multiple metabolic pathways. Dysregulations in fatty acids metabolism are associated with its neuroprotective and neuroinflammatory effects . It has also been found to regulate arachidonic acid metabolism .

Transport and Distribution

After intravenous administration, this compound quickly crosses the blood-brain barrier, accumulating at higher concentrations and then is slowly eliminated from different brain regions . This suggests that this compound can be effectively transported and distributed within cells and tissues.

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are not well defined in the literature. Given its ability to cross the blood-brain barrier and its interactions with various cellular components, it is likely that this compound may localize to specific compartments or organelles within the cell, which could influence its activity or function .

准备方法

合成路线和反应条件: 小檗碱可以通过多种化学路线合成。一种常用的方法是用甲醇或乙醇等溶剂从黄连的根茎中提取。 然后使用色谱技术分离小檗碱 .

工业生产方法: 在工业环境中,小檗碱通常通过大规模提取工艺生产。收获黄连的根茎,干燥并研磨成细粉。 然后用溶剂提取该粉末,并使用高效液相色谱 (HPLC) 等技术进行纯化,以获得纯小檗碱 .

化学反应分析

反应类型: 小檗碱会发生各种化学反应,包括氧化反应、还原反应和取代反应。

常用试剂和条件:

主要产物: 从这些反应中形成的主要产物取决于所使用的具体试剂和条件。 例如,小檗碱的氧化会导致小檗碱氧化物的形成,而还原会导致小檗碱醇的形成 .

相似化合物的比较

小檗碱经常与其他原小檗碱类生物碱如小檗碱、黄连碱和延胡索碱进行比较。 虽然所有这些化合物都具有相似的化学结构,但小檗碱在对抗某些癌细胞系的更高功效以及其独特的分子靶点方面是独一无二的 .

类似化合物:

    小檗碱: 以其抗糖尿病和抗炎特性而闻名。

    黄连碱: 具有神经保护和心血管保护作用。

    延胡索碱: 具有抗菌和抗炎活性.

小檗碱因其强大的抗菌和抗癌活性而脱颖而出,使其成为进一步研究和治疗开发的宝贵化合物。

属性

IUPAC Name

5,7,17,19-tetraoxa-13-azoniahexacyclo[11.11.0.02,10.04,8.015,23.016,20]tetracosa-1(13),2,4(8),9,14,16(20),21,23-octaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14NO4/c1-2-16-19(24-10-21-16)14-8-20-4-3-12-6-17-18(23-9-22-17)7-13(12)15(20)5-11(1)14/h1-2,5-8H,3-4,9-10H2/q+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYHOBCMEDLZUMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C[N+]2=C(C=C3C=CC4=C(C3=C2)OCO4)C5=CC6=C(C=C51)OCO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14NO4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

6020-18-4 (chloride)
Record name Coptisine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003486666
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID10188404
Record name Coptisine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10188404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3486-66-6
Record name Coptisine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3486-66-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Coptisine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003486666
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Coptisine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10188404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name COPTISINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0GCL71VN14
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Coptisine
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8323
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Customer
Q & A

Q1: How does coptisine exert its anti-cancer effects?

A1: this compound exhibits anti-cancer activity through multiple mechanisms, including:

  • Induction of Apoptosis: this compound triggers apoptosis in various cancer cell lines, such as hepatocellular carcinoma [, ], non-small cell lung cancer [], and colorectal cancer []. This apoptotic induction involves the activation of caspase cascades, upregulation of pro-apoptotic proteins (e.g., Bax), and downregulation of anti-apoptotic proteins (e.g., Bcl-2).
  • Cell Cycle Arrest: this compound induces cell cycle arrest, primarily at the G2/M phase, by modulating cell cycle regulatory proteins like cyclin B1, cdc2, cdc25C, and p21 [, ].
  • Inhibition of Metastasis: this compound suppresses cancer cell migration and invasion by downregulating matrix metalloproteinases (MMPs), particularly MMP-9, and upregulating tissue inhibitors of metalloproteinases (TIMPs), particularly TIMP-1 [].
  • Modulation of Specific Signaling Pathways: this compound has been shown to influence several signaling pathways implicated in cancer development and progression, including PI3K/AKT [, , ], NF-κB [, , ], and MAPK [, , ] pathways.

Q2: Does this compound target specific receptors or enzymes?

A2: Research suggests this compound interacts with several molecular targets, including:

  • 67-kDa Laminin Receptor (67LR): this compound binds to 67LR, leading to its activation and subsequent induction of apoptosis in human hepatoma cells. This interaction also influences the cyclic guanosine 3′,5′-monophosphate (cGMP) signaling pathway [].
  • Urease: this compound demonstrates specific inhibition of Helicobacter pylori urease, both in vitro and in vivo, by targeting its active site sulfhydryl group and nickel metallocenter. Additionally, it interferes with urease maturation by inhibiting the activity of the accessory protein UreG [, ].
  • Monoamine Oxidase (MAO): this compound competitively inhibits MAO activity, potentially impacting catecholamine levels at biologically active sites [].

Q3: What downstream effects are observed upon this compound treatment in models of inflammatory diseases?

A3: this compound exhibits anti-inflammatory effects by:

  • Suppressing Inflammatory Cytokine Production: In various disease models, such as ulcerative colitis [], allergic rhinitis [], psoriasis [], and sepsis-induced lung injury [], this compound effectively reduces the levels of pro-inflammatory cytokines like TNF-α, IL-1β, IL-6, IL-17, and IL-22.
  • Inhibiting NLRP3 Inflammasome Activation: this compound has been shown to repress the activation of the NLRP3 inflammasome, a key player in inflammatory responses. This inhibition results in decreased levels of inflammasome components and downstream inflammatory mediators [, ].
  • Activating the Nrf2/HO-1 Signaling Pathway: this compound activates the Nrf2/HO-1 signaling pathway, known for its antioxidant and cytoprotective effects, thereby protecting against oxidative stress-induced damage in various cell types, including keratinocytes [].

Q4: What is the molecular formula and weight of this compound?

A4: this compound has the molecular formula C19H14NO4+ and a molecular weight of 336.33 g/mol (as the chloride salt) [].

Q5: Is there spectroscopic data available for this compound?

A5: Yes, researchers utilize various spectroscopic techniques to characterize this compound, including:

  • Nuclear Magnetic Resonance (NMR): 1H-NMR, 13C-NMR, and 19F-NMR are used to confirm the structure of this compound and its derivatives, providing information about the arrangement of atoms and functional groups within the molecule [, , ].
  • Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is employed to study the complex formation between this compound and other molecules, such as β-cyclodextrin [].
  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is utilized for the accurate determination of the molecular weight and elemental composition of this compound and its derivatives [, ].

Q6: How do structural modifications of this compound influence its activity?

A6: * Dihydrocoptisines: Studies revealed that dihydrocoptisines, compared to quaternary coptisines and tetrahydrocoptisines, exhibit significantly higher anti-ulcerative colitis activity, attributed to their potent activation of XBP1 transcription [].* 8-Alkyl Substitution: Introducing alkyl chains at the 8-position of this compound can enhance its glucose-lowering effect in vitro. The length of the alkyl chain influences activity, with 8-hexyl-coptisine demonstrating the most significant effect on glucose consumption in HepG2 cells [].* Trifluoromethylation: Trifluoromethylation of dihydrocoptisines at the 8-position improves their structural stability and enhances their XBP1-activating activity, suggesting a potential strategy for developing more potent anti-ulcerative colitis agents [].

Q7: What is known about the absorption and bioavailability of this compound?

A7: this compound suffers from poor absorption in the gastrointestinal system, leading to low oral bioavailability. Studies in rats revealed that the absolute bioavailability of this compound ranged from 0.52% to 1.87% after oral administration []. This low bioavailability may hinder its clinical application, necessitating the development of strategies to enhance its absorption and systemic exposure.

Q8: What in vitro models have been used to study the effects of this compound?

A8: Various cell lines have been utilized to investigate the biological activities of this compound, including:

  • Cancer Cell Lines: Human hepatoma cells (e.g., Hep3B, SMMC7721, HepG2) [, ], non-small cell lung cancer cells (e.g., A549, H460, H2170) [], colorectal cancer cells (e.g., HCT116) [], human breast cancer cells (e.g., MDA-MB-231) [], and human pancreatic cancer cells (e.g., PANC-1) [].
  • Other Cell Types: Rat basophilic leukemia cells (RBL-2H3) [], human keratinocytes (HaCaT) [, ], murine lung epithelial cells (MLE-12) [], rat aortic rings [], mouse airway smooth muscle [], and rat articular chondrocytes [].

Q9: What in vivo models have been employed to evaluate this compound's therapeutic potential?

A9: Researchers have used a variety of animal models to assess this compound's efficacy, including:

  • Rodent Models: Mouse models of Parkinson's disease [], ovalbumin-induced allergic rhinitis [], imiquimod-induced psoriasis [], pristane-induced lupus [], carbon tetrachloride-induced acute liver damage [], and diabetic nephropathy []. Rat models of orthodontic recurrence [], Helicobacter pylori infection [, ], post-infectious irritable bowel syndrome [], and L-NAME-induced hypertension [].
  • Other Models: Zebrafish models have been used to assess the developmental toxicity of this compound [].

Q10: What is known about the stability of this compound?

A10: While specific stability data is limited in the provided research, this compound's quaternary ammonium structure suggests potential susceptibility to degradation pathways like hydrolysis.

Q11: Have any formulation strategies been explored to improve this compound's bioavailability?

A11: Yes, researchers have investigated formulation approaches to enhance this compound's solubility and bioavailability:

  • β-Cyclodextrin Inclusion Complex: Formulating this compound hydrochloride with β-cyclodextrin significantly enhances its water solubility and stability, suggesting a promising strategy for improving its bioavailability [].
  • Liposomal Nanoparticles: this compound encapsulated in liposomes has shown efficacy in a rat model of orthodontic recurrence, indicating the potential of nanocarriers for improving its delivery and therapeutic efficacy [].

Q12: What is the safety profile of this compound?

A12: While this compound exhibits promising pharmacological activities, it's crucial to acknowledge potential safety concerns:

  • Hepatotoxicity: Although some studies suggest hepatoprotective effects of this compound [], other research indicates potential hepatotoxicity []. Thorough investigation of dose-dependent effects and long-term safety is essential.
  • Developmental Toxicity: In zebrafish models, high doses of this compound caused morphological abnormalities in larvae, highlighting the importance of careful dose optimization and evaluation of potential developmental toxicity [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。